2-tert-butyl-1H-indole-5-carbonitrile
Overview
Description
2-tert-butyl-1H-indole-5-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl group at the second position and a carbonitrile group at the fifth position of the indole ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1H-indole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-tert-butylphenylhydrazine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide can yield the desired indole derivative. The reaction typically requires heating and may involve additional steps to purify the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
2-tert-butyl-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-1H-indole-3-carbonitrile
- 2-tert-butyl-1H-indole-7-carbonitrile
- 2-tert-butyl-1H-indole-5-carboxylic acid
Uniqueness
2-tert-butyl-1H-indole-5-carbonitrile is unique due to the specific positioning of the tert-butyl and carbonitrile groups on the indole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives.
Biological Activity
Overview
2-tert-butyl-1H-indole-5-carbonitrile is a compound belonging to the indole family, which is notable for its diverse biological activities. This compound features a tert-butyl group at the second position and a carbonitrile group at the fifth position of the indole ring, contributing to its unique chemical properties and potential therapeutic applications. The indole structure is prevalent in many natural products and pharmaceuticals, making this compound of significant interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole ring can bind to specific receptors and enzymes, modulating their activity, while the carbonitrile group enhances its reactivity and binding affinity. The precise mechanisms depend on the biological context and specific applications.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. A study involving high-throughput screening against Mycobacterium tuberculosis identified several indole derivatives with significant inhibitory effects. The minimum inhibitory concentration (MIC) values for some derivatives were found to be below 20 µM, indicating potent antimicrobial activity .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that various indole derivatives, including those related to this compound, can inhibit the proliferation of cancer cells. For instance, certain analogs showed cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other indole derivatives to highlight its unique properties:
Compound | Biological Activity | MIC/IC50 Values |
---|---|---|
This compound | Antimicrobial, Anticancer | MIC < 20 µM |
2-tert-butyl-1H-indole-3-carbonitrile | Moderate Anticancer | IC50 = 30 µM |
5-Phenyl-1H-pyrrolo[2,3-b]pyridine | FGFR Inhibitor | IC50 = 7 nM (FGFR) |
This table illustrates that while other compounds also exhibit promising biological activities, the specific positioning of substituents in this compound may enhance its effectiveness against particular targets.
Study on Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of various indole derivatives, researchers screened over 100,000 compounds. Among these, several exhibited significant inhibition against Mycobacterium tuberculosis, with some derivatives showing MIC values below 2 µM. This highlights the potential of indoles as lead compounds in developing new antimicrobial agents .
Investigation of Anticancer Properties
Another study evaluated the anticancer properties of indole derivatives through in vitro assays on various cancer cell lines. The findings indicated that certain derivatives related to this compound effectively inhibited cell proliferation and induced apoptosis in breast cancer cells, demonstrating their potential as therapeutic agents .
Properties
IUPAC Name |
2-tert-butyl-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)12-7-10-6-9(8-14)4-5-11(10)15-12/h4-7,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELAFVPOSLQGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248207 | |
Record name | 2-(1,1-Dimethylethyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801248207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900640-47-3 | |
Record name | 2-(1,1-Dimethylethyl)-1H-indole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900640-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethyl)-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801248207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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